butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Description
Butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol, also known as desvenlafaxine succinate (DVS), is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for major depressive disorder (MDD). It is the succinate salt of desvenlafaxine (O-desmethylvenlafaxine), the primary active metabolite of venlafaxine .
Properties
IUPAC Name |
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUUBRMVQCKYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044359 | |
| Record name | O-Desmethylvenlafaxine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448904-47-0 | |
| Record name | Desvenlafaxine succinate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448904470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethylvenlafaxine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESVENLAFAXINE SUCCINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9E1T0BI90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes Overview
Three primary routes dominate the literature:
- Demethylation of venlafaxine using nucleophilic agents.
- Direct synthesis from tridesmethylvenlafaxine (TDMV) via reductive amination.
- Multi-step synthesis from parahydroxyacetophenone derivatives involving halogenation and condensation.
Demethylation of Venlafaxine
Venlafaxine demethylation remains the most widely used industrial method. Key advancements include:
Sodium Dodecyl Mercaptan-Mediated Demethylation
In a pressurized reactor, venlafaxine reacts with sodium dodecyl mercaptan in N-methylpyrrolidone (NMP) at 150–190°C for 2–48 hours. Acidification (pH 1.0–4.0) with hydrochloric acid removes non-salt-forming impurities via ethyl acetate extraction. Subsequent alkalization (pH 9.0–10.0) at 20–50°C precipitates ODV free base, yielding 76.9% after crystallization.
Critical Parameters :
- Solvent-to-venlafaxine ratio: 3 mL NMP per 1 g substrate.
- Molar ratio of venlafaxine to sodium dodecyl mercaptan: 1:3.5.
- Residual salts are reduced to <0.1% through water pulping.
Alternative Demethylation Agents
Earlier methods employed hazardous reagents like lithium hexamethyldisilazide or borane, requiring inert atmospheres and resulting in lower yields (39–73%). For example, US Patent 4,535,186 reported a 39% yield using formaldehyde, while CN104326923A achieved >73% with HBr/HOAc.
Direct Synthesis from Tridesmethylvenlafaxine
US7605290B2 discloses a novel route starting from TDMV, a venlafaxine intermediate. The process involves:
- Reductive Amination : TDMV reacts with formaldehyde in the presence of sodium borohydride, sodium triacetoxy borohydride, or sodium cyanoborohydride.
- Methylation : Selective N,N-dimethylation using methyl iodide or dimethyl sulfate in organic solvents (e.g., THF, DCM).
This method bypasses venlafaxine entirely, achieving ODV in 85% yield with >99% purity.
Multi-Step Synthesis from Parahydroxyacetophenone Derivatives
CN104326923A outlines an eight-step synthesis starting from parahydroxyacetophenone:
- Benzylation : Protection of the phenolic hydroxyl group using benzyl chloride (yield: 89%).
- Halogenation : CuBr₂-mediated bromination at the α-position (yield: 78%).
- Amination : Reaction with dimethylamine to introduce the dimethylamino group (yield: 82%).
- Reduction : NaBH₄/NaOH-mediated ketone reduction (yield: 85%).
- Cyclohexylation : Thionyl chloride activation followed by condensation with cyclohexanone (yield: 75%).
- Debenzylation : Catalytic hydrogenation over Pd/C (yield: 90%).
- Salt Formation : Reaction with succinic acid in acetone-water (yield: 76%).
Advantages : Avoids unstable intermediates (e.g., n-BuLi) and achieves an overall yield of 32%, surpassing earlier routes.
Optimization of Reaction Conditions
Solvent Systems
Industrial Scalability and Challenges
Residual Salt Management
Early methods suffered from high ignition residues (>0.1%) due to incomplete sodium dodecyl mercaptan removal. CN114478271B addresses this through:
Hazardous Reagent Substitution
Replacing lithium aluminum hydride with NaBH₄/NaOH in reduction steps improves safety and reduces costs.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound participates in reactions governed by its key functional groups:
| Functional Group | Reactivity Profile |
|---|---|
| Succinic acid | Acid-base reactions, esterification, salt formation |
| Phenolic hydroxyl | Electrophilic substitution (e.g., nitration, sulfonation), oxidation to quinones |
| Dimethylamino group | Alkylation, protonation (salt formation), potential demethylation under oxidative conditions |
| Hydroxycyclohexyl | Dehydration to cyclohexene derivatives, oxidation to ketones |
Acid-Base Reactions and Salt Formation
The succinic acid moiety enables proton donation, forming salts with bases (e.g., metal hydroxides). Conversely, the dimethylamino group acts as a weak base, reacting with acids to form stable salts:
Example Reaction:
| Product | Conditions | Application | Source |
|---|---|---|---|
| Hydrochloride salt | HCl in polar solvents | Pharmaceutical formulations | |
| Succinate salt | Succinic acid | Active metabolite synthesis |
Esterification
The carboxylic acid groups react with alcohols to form esters, typically catalyzed by acid (e.g., H₂SO₄):
Example Reaction:
| Ester Derivative | Alcohol Used | Catalyst | Yield |
|---|---|---|---|
| Methyl succinate | Methanol | H₂SO₄ | 88.5% |
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation to form ortho- or para-quinones under strong oxidizing agents (e.g., KMnO₄):
Example Reaction:
| Oxidizing Agent | Product | Conditions | Source |
|---|---|---|---|
| KMnO₄ | 1,4-Benzoquinone | Acidic aqueous |
The hydroxycyclohexyl group may oxidize to cyclohexanone under catalytic dehydrogenation conditions .
Electrophilic Aromatic Substitution
The phenolic ring undergoes nitration or sulfonation at the ortho/para positions due to electron-donating hydroxyl groups:
Example Reaction (Nitration):
| Reaction Type | Reagent | Position | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para |
Dimerization and Impurity Formation
Under acidic or thermal conditions, dimeric impurities form via phenolic coupling or Michael addition:
Example Structure:
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-({5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl}methyl)phenol
| Impurity Type | Formation Pathway | Mitigation Strategy |
|---|---|---|
| Dimer | Radical coupling | Controlled pH and temperature |
Synthetic and Mechanistic Insights
-
Catalytic N-Methylation : Methanol serves as a methyl donor for synthesizing dimethylamino derivatives via transfer hydrogenation .
-
Dehydration : The hydroxycyclohexyl group dehydrates to cyclohexene under acidic conditions, requiring careful process control .
-
Hydrolysis Stability : The compound resists hydrolysis in neutral aqueous solutions but degrades under strongly acidic/basic conditions .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Desvenlafaxine is an active metabolite of venlafaxine, classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its chemical formula is , and it has a molecular weight of approximately 399.5 g/mol . The compound acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the brain, thus increasing their availability in the synaptic cleft. This mechanism is crucial for its antidepressant effects.
Antidepressant Use
Desvenlafaxine is primarily used to treat major depressive disorder (MDD). It was approved by the FDA in 2008 and has been shown to be effective in reducing depressive symptoms in various clinical studies. Its efficacy is comparable to that of venlafaxine, but with a lower potential for drug-drug interactions due to its metabolic pathway via UGT rather than CYP2D6 .
Anxiety Disorders
Research indicates that desvenlafaxine may also be beneficial in treating anxiety disorders. By modulating neurotransmitter levels, it can alleviate symptoms associated with generalized anxiety disorder (GAD) and social anxiety disorder (SAD).
Pain Management
Some studies suggest that desvenlafaxine may have analgesic properties, making it a candidate for managing chronic pain conditions. Its ability to inhibit norepinephrine reuptake can enhance pain relief mechanisms, particularly in neuropathic pain scenarios .
Biological Activities
Desvenlafaxine exhibits various biological activities beyond its antidepressant effects:
- Neuroprotective Effects : It has been shown to promote neurogenesis and protect against neuronal damage in models of stress-induced depression .
- Cognitive Enhancement : Research indicates improvements in cognitive function and memory retention in animal models when treated with desvenlafaxine following induced cognitive deficits .
Summary of Research Findings
Case Study 1: Efficacy in Major Depressive Disorder
A randomized controlled trial involving 500 patients diagnosed with MDD showed that participants receiving desvenlafaxine experienced significant reductions in depression scores compared to those receiving placebo over a 12-week period.
Case Study 2: Desvenlafaxine for Chronic Pain
In a cohort study of patients with diabetic neuropathy, those treated with desvenlafaxine reported a marked decrease in pain levels after eight weeks compared to baseline measurements.
Mechanism of Action
Desvenlafaxine succinate works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain . This action helps improve mood and alleviate symptoms of depression. The compound primarily targets serotonin and norepinephrine transporters, blocking their reuptake and prolonging their presence in the synaptic cleft .
Comparison with Similar Compounds
Venlafaxine vs. Desvenlafaxine
- Structural Difference : Venlafaxine contains a methoxy group (4-methoxyphenyl), whereas desvenlafaxine has a hydroxyl group (4-hydroxyphenyl). Desvenlafaxine is the active metabolite of venlafaxine, bypassing CYP2D6 metabolism .
- Pharmacokinetics : Desvenlafaxine exhibits higher bioavailability (80% vs. 45%) and longer half-life (11–13 hrs vs. 5–7 hrs), reducing dosing frequency .
Duloxetine Hydrochloride
Levomilnacipran
- Unique Structure : Cyclopropane ring increases rigidity, improving NET selectivity (1:2 ratio).
- Pharmacology : Minimal hepatic metabolism reduces drug-drug interactions, advantageous in polypharmacy scenarios .
Novel Derivatives and Impurities
- Phosphate Derivative: A novel phosphate ester of desvenlafaxine (C₁₆H₂₆NO₅P, MW 343.36) enhances aqueous solubility while retaining SNRI activity .
- Impurities : ODV-Dimer (C₃₂H₄₈N₂O₄, MW 524.73) and ODV-N-Dimer (C₃₂H₄₈N₂O₄) are synthesis-related impurities requiring strict control during manufacturing .
Pharmacogenomic Insights
Desvenlafaxine interacts with genes such as:
- ABCB1 : Affects blood-brain barrier penetration.
- SLC6A4 : Modulates serotonin transporter efficiency.
- CYP3A4 : Primary metabolic pathway .
Polymorphisms in these genes may influence efficacy and toxicity, underscoring the need for personalized dosing .
Biological Activity
Butanedioic acid; 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol, also known as a derivative of desvenlafaxine, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: C20H31NO7, with a molecular weight of approximately 381.5 g/mol. Its structure includes a butanedioic acid moiety linked to a phenolic group, which is crucial for its biological interactions.
Research indicates that butanedioic acid derivatives may function as serotonin-norepinephrine reuptake inhibitors (SNRIs), similar to desvenlafaxine. This mechanism involves the inhibition of the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmitter availability and signaling in the brain. Increased levels of these neurotransmitters are associated with improved mood and cognitive function, making this compound potentially useful in treating mood disorders.
Biological Activities
Butanedioic acid; 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol exhibits several biological activities:
- Antidepressant Effects : As an SNRI, it may alleviate symptoms of major depressive disorder (MDD) by modulating neurotransmitter levels.
- Neuroprotective Properties : Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, which could be beneficial in treating neuroinflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Enhances serotonin and norepinephrine signaling | |
| Neuroprotective | Protects against oxidative stress | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Study 1: Antidepressant Efficacy
A clinical trial evaluating the efficacy of desvenlafaxine (the parent compound) demonstrated significant improvements in patients with MDD compared to placebo. The trial highlighted its role in enhancing mood and cognitive functions through neurotransmitter modulation .
Case Study 2: Neuroprotective Effects
Research conducted on neuronal cell lines revealed that butanedioic acid derivatives could reduce cell death induced by oxidative stress. This suggests a potential application in neurodegenerative diseases where oxidative damage is prevalent .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol?
- Synthesis : Begin with a retrosynthetic analysis to identify key building blocks, such as the cyclohexanol and dimethylamino-phenol moieties. Use coupling reactions (e.g., esterification or amidation) under controlled conditions (e.g., inert atmosphere, catalytic acid/base). Optimize reaction parameters (temperature, solvent, stoichiometry) via Design of Experiments (DoE) to maximize yield .
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on proton environments (e.g., hydroxyl and dimethylamino groups). Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity analysis should combine HPLC with UV/Vis detection and a buffer system (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to resolve polar impurities .
Q. Which analytical techniques are critical for assessing the purity and stability of this compound under varying conditions?
- Purity : Utilize reversed-phase HPLC with a C18 column and gradient elution (methanol/water) to separate degradation products. Validate methods per ICH guidelines, including system suitability tests for resolution and peak symmetry .
- Stability : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months. Monitor degradation pathways (e.g., hydrolysis of ester/amide bonds) using LC-MS/MS. For photostability, expose samples to UV light (ICH Q1B guidelines) and track changes via spectrophotometry .
Advanced Research Questions
Q. How can computational modeling enhance the design of novel derivatives with improved bioactivity?
- Reaction Path Optimization : Apply quantum chemical calculations (e.g., density functional theory) to predict transition states and energy barriers for key synthetic steps. Integrate cheminformatics tools to screen virtual libraries for substituent effects on bioactivity (e.g., logP, H-bonding capacity) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., G-protein-coupled receptors) using force fields like AMBER or CHARMM. Focus on the dimethylamino group’s role in target engagement and the hydroxycyclohexyl moiety’s conformational flexibility .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
- Mechanistic Deconvolution : Use CRISPR-Cas9 knockout models to identify off-target effects. For pharmacokinetic discrepancies, perform ADME profiling (e.g., microsomal stability, plasma protein binding) to clarify bioavailability limitations .
- Data Integration : Apply meta-analysis frameworks to harmonize heterogeneous datasets. For example, reconcile conflicting enzyme inhibition results by normalizing data to assay conditions (e.g., pH, cofactor concentrations) .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s pharmacological profile?
- Scaffold Modification : Prioritize substitutions at the phenolic hydroxyl (e.g., alkylation to improve lipophilicity) and the dimethylamino group (e.g., quaternization for enhanced solubility). Use parallel synthesis to generate analogs with incremental changes .
- Biological Testing : Implement high-throughput screening (HTS) against target panels (e.g., kinases, ion channels) to identify selectivity trends. Pair with computational docking to validate hypotheses on binding modes .
Q. What methodologies assess the environmental impact of this compound during preclinical development?
- Ecotoxicology : Conduct OECD-compliant assays (e.g., Daphnia magna acute toxicity, algal growth inhibition) to determine EC50 values. Use quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and bioaccumulation potential .
- Lifecycle Analysis (LCA) : Evaluate synthetic routes for green chemistry metrics (e.g., E-factor, atom economy). Compare waste generation and energy consumption across alternative pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
